molecular formula C18H25ClN2O B367968 (3-chlorophenyl)(3-methyl-1,4'-bipiperidin-1'-yl)methanone CAS No. 432003-26-4

(3-chlorophenyl)(3-methyl-1,4'-bipiperidin-1'-yl)methanone

Cat. No.: B367968
CAS No.: 432003-26-4
M. Wt: 320.9g/mol
InChI Key: CMZYTSQXPPJIPO-UHFFFAOYSA-N
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Description

(3-chlorophenyl)(3-methyl-1,4'-bipiperidin-1'-yl)methanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Chemical Reactions Analysis

(3-chlorophenyl)(3-methyl-1,4'-bipiperidin-1'-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(3-chlorophenyl)(3-methyl-1,4'-bipiperidin-1'-yl)methanone has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of other piperidine derivatives.

    Biology: It is studied for its potential biological activity and pharmacological applications.

    Medicine: Piperidine derivatives are present in many pharmaceuticals, and this compound is no exception.

    Industry: It is used in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)(3-methyl-1,4'-bipiperidin-1'-yl)methanone involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit biological activity by interacting with receptors and enzymes in the body. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

(3-chlorophenyl)(3-methyl-1,4'-bipiperidin-1'-yl)methanone can be compared with other similar compounds, such as:

Properties

CAS No.

432003-26-4

Molecular Formula

C18H25ClN2O

Molecular Weight

320.9g/mol

IUPAC Name

(3-chlorophenyl)-[4-(3-methylpiperidin-1-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H25ClN2O/c1-14-4-3-9-21(13-14)17-7-10-20(11-8-17)18(22)15-5-2-6-16(19)12-15/h2,5-6,12,14,17H,3-4,7-11,13H2,1H3

InChI Key

CMZYTSQXPPJIPO-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1CCCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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